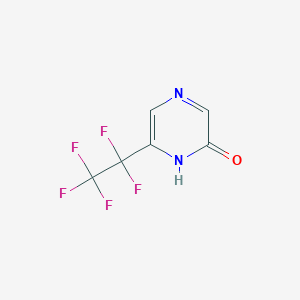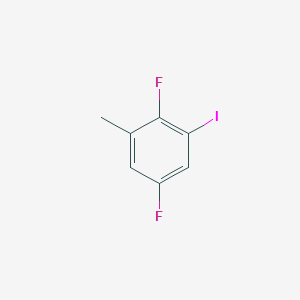![molecular formula C17H21NO2 B11756674 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[221]hept-5-ene-3-carboxylate is a complex organic compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety: This step involves the formation of the nitrogen-containing bicyclic structure, often through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the cyclization and functionalization steps.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: Similar in structure but lacks the double bond in the bicyclic core.
(1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxamide: Similar structure with an amide group instead of an ester.
Uniqueness
The presence of the double bond in the bicyclic core and the specific configuration of the substituents make (1S,3R,4R)-ethyl 2-(®-1-phenylethyl)-2-azabicyclo[221]hept-5-ene-3-carboxylate unique
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
ethyl (1S,3R,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16-/m1/s1 |
Clé InChI |
WPVULUCPUMGINO-SLBVQIDZSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2 |
SMILES canonique |
CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
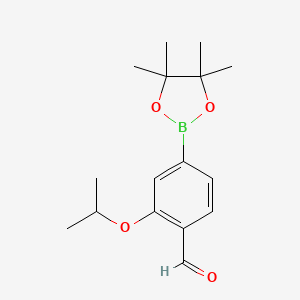
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)
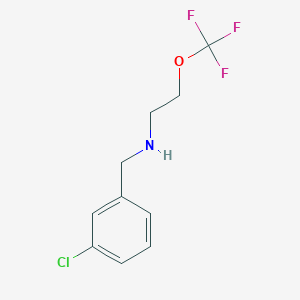
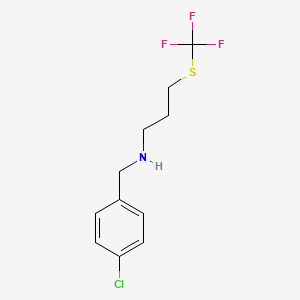
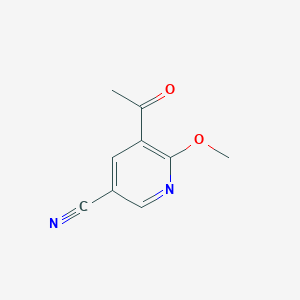
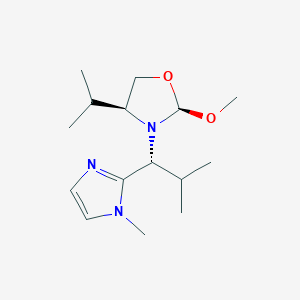
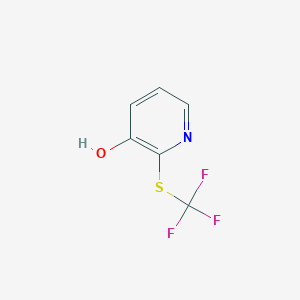
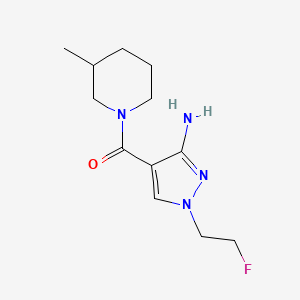
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)


